Cetirizine Ethyl Ester

Pharmaceutical impurity Physicochemical properties Analytical chemistry

QC laboratories developing stability-indicating methods for Cetirizine often struggle to source authentic, well-characterized impurity standards with reliable chromatographic resolution. Cetirizine Ethyl Ester (USP Related Compound A) directly addresses this gap as a compendial-grade reference standard supplied with full characterization data compliant with regulatory guidelines. • USP/EP-traceable standard for system suitability testing and impurity quantification per official monographs (NMT 0.3%). • Distinct HPLC retention time ensures method specificity; soluble in chloroform and methanol for facile standard preparation. • Batch-specific Certificate of Analysis included; ships globally under ambient conditions.

Molecular Formula C23H29ClN2O3
Molecular Weight 416.9 g/mol
CAS No. 246870-46-2
Cat. No. B044392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine Ethyl Ester
CAS246870-46-2
Synonyms2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid Ethyl Ester;  [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid Ethyl Ester;  USP Cetrizine Related Compound A; 
Molecular FormulaC23H29ClN2O3
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3
InChIKeyASHQTVRYHSZGQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cetirizine Ethyl Ester: Sourcing and Technical Profile


Cetirizine Ethyl Ester (CAS 246870-46-2), also designated as Cetirizine USP Related Compound A, is a primary process-related impurity and key synthetic intermediate in the manufacture of the second-generation antihistamine Cetirizine . This compound, with the molecular formula C23H29ClN2O3 and a molecular weight of 416.94 g/mol, is formed via esterification of the carboxylic acid moiety of Cetirizine with ethanol [1]. It is supplied as a neat oil or as a dihydrochloride salt, and is a mandatory reference standard for compendial purity assessments per USP-NF guidelines .

Cetirizine Ethyl Ester: QC and Synthesis Role


While the parent drug Cetirizine and its enantiomer Levocetirizine are the pharmacologically active species, Cetirizine Ethyl Ester is a unique analytical marker and synthetic intermediate that cannot be generically substituted. As a specified impurity (USP Related Compound A), its chromatographic behavior and physicochemical properties are fundamentally distinct, with an HPLC retention time that differs from the active pharmaceutical ingredient (API) and other related substances [1]. Furthermore, in synthetic chemistry, it serves as a protected form of Cetirizine's carboxylic acid group; unlike the free acid which is a zwitterion and poorly soluble in organic solvents, the ethyl ester is soluble in chloroform and methanol, enabling key purification and derivatization steps that are inaccessible with Cetirizine itself .

Cetirizine Ethyl Ester: Selection Rationale


Solubility and pKa Distinction

Cetirizine Ethyl Ester exhibits markedly different physicochemical properties compared to the parent drug Cetirizine, which dictates its specific utility in synthesis and analysis. Cetirizine is a zwitterionic compound with high aqueous solubility, while Cetirizine Ethyl Ester is a neutral molecule with a predicted pKa of 6.55±0.10 and solubility in chloroform and methanol, but only slightly soluble in aqueous media [1]. This difference is critical for its use as an intermediate, enabling organic phase extraction and reactions that are not feasible with the highly water-soluble Cetirizine.

Pharmaceutical impurity Physicochemical properties Analytical chemistry

Certified Reference Standard Chromatography

Cetirizine Ethyl Ester is a USP-designated reference standard (Cetirizine Hydrochloride Related Compound A) with a specific retention time and peak identity in compendial HPLC methods . Its chromatographic properties are distinct from Cetirizine and other impurities, making it an essential tool for system suitability testing and method validation. The standard is traceable to USP 1102930 and is supplied with a Certificate of Analysis confirming its identity and purity, which is a regulatory requirement for pharmaceutical quality control .

Analytical method development Quality control Reference standard

Stability-Indicating Impurity Profile

Cetirizine Ethyl Ester is a key marker in stability-indicating HPLC methods. It is specifically monitored as a potential degradation product formed via esterification of Cetirizine with alcohol-containing excipients in solid oral dosage forms [1]. Its formation is a specific degradation pathway that must be controlled. The acceptance criterion for Cetirizine Ethyl Ester in the final drug product is typically not more than (NMT) 0.2% or 0.3%, a quantifiable limit that differentiates a stable product from a degraded one [2].

Forced degradation Stability studies Impurity profiling

Purity and Characterization Data

Commercial suppliers provide Cetirizine Ethyl Ester with a guaranteed purity of ≥95% by HPLC and comprehensive characterization data including 1H-NMR, MS, and IR spectra . This level of documentation is essential for laboratories preparing Abbreviated New Drug Applications (ANDAs) or performing analytical method validations. This differentiates it from generic chemical reagents which may lack the detailed, compliant analytical data packages required for regulatory filings .

Analytical chemistry Regulatory submissions Pharmaceutical impurities

Cetirizine Ethyl Ester: Key Applications


Compendial Impurity Testing and QC

Cetirizine Ethyl Ester is used as a USP Reference Standard for the identification and quantification of the Related Compound A impurity in Cetirizine drug substance and finished product release testing. Its use ensures compliance with official monographs and is a cornerstone of Good Manufacturing Practice (GMP) quality control. The standard is essential for system suitability tests and for constructing calibration curves to measure impurity levels against specified limits (e.g., NMT 0.3%) .

Analytical Method Development and Validation

This compound serves as a critical analyte during the development and validation of stability-indicating HPLC and UPLC methods for Cetirizine. It is used to assess method specificity, demonstrating that the method can resolve the ethyl ester impurity from the active pharmaceutical ingredient (API) and other related compounds. Its defined chromatographic properties under compendial conditions are leveraged to establish system suitability parameters, such as resolution and relative retention time .

Forced Degradation and Stability Studies

Cetirizine Ethyl Ester is a primary marker for monitoring chemical degradation via esterification. In forced degradation studies (e.g., exposure to ethanol or high humidity in the presence of excipients), its formation is tracked to understand degradation pathways and to establish the stability profile of the drug product. Quantifying its formation is a key step in ensuring that the final product meets its shelf-life specifications under ICH storage conditions [1].

Synthetic Intermediate for Cetirizine Derivatives

Due to its improved solubility in organic solvents compared to the parent drug, Cetirizine Ethyl Ester is a valuable intermediate in the synthesis of Cetirizine and its salts. The ester moiety acts as a protecting group for the carboxylic acid, enabling further synthetic transformations that would be challenging with the zwitterionic Cetirizine. It can be hydrolyzed to yield optically active Cetirizine, a key step in the manufacture of the active enantiomer Levocetirizine .

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